molecular formula C9H8N2O2 B173504 4,5-Dimethyl-2-nitrobenzonitrile CAS No. 15089-77-7

4,5-Dimethyl-2-nitrobenzonitrile

Cat. No. B173504
CAS RN: 15089-77-7
M. Wt: 176.17 g/mol
InChI Key: KMXMOTHNWNJKBR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-nitrobenzonitrile is a chemical compound with the CAS Number: 15089-77-7 . It has a molecular weight of 176.17 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2/c1-6-3-8(5-10)9(11(12)13)4-7(6)2/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure. Further analysis would require more specific data or software .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 176.17 . More specific physical and chemical properties would require additional data .

Scientific Research Applications

Chemical Synthesis and Reactions

4,5-Dimethyl-2-nitrobenzonitrile has been studied for its chemical synthesis and reactions. For instance, Fischer and Greig (1973) investigated the nitration of dimethylbenzonitriles, which included compounds like 2,3- and 3,4-dimethylbenzonitrile. Their work focused on the formation of 1,4-(nitroacetoxy-) adducts and subsequent thermolysis, leading to the production of dimethylbenzonitrile and its nitro derivatives, including 2,3-dimethyl-5-nitrobenzonitrile and 3,4-dimethyl-5-nitrobenzonitrile (Fischer & Greig, 1973). They further explored the formation of adducts in the nitration of these compounds and their rearomatization processes (Fischer & Greig, 1974).

Thermophysical Properties

Jiménez et al. (2002) conducted a thermophysical study on the behavior of various nitrobenzonitriles, including this compound. They measured the temperatures, enthalpies, and entropies of fusion processes of these compounds using differential scanning calorimetry (Jiménez et al., 2002).

Molecular Structure Analysis

In another study, the molecular structure of this compound was analyzed, along with its vibrational frequencies and geometric parameters. Sert et al. (2013) used advanced techniques like FT-IR and Raman spectroscopy, combined with quantum chemical calculations, to gain insights into the structural properties of this compound (Sert, Çırak, & Ucun, 2013).

Applications in Organic Synthesis

The compound has also been utilized in organic synthesis. For instance, Jin et al. (2005) described a synthesis process involving 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, highlighting the versatility of nitrobenzonitrile derivatives in complex organic syntheses (Jin et al., 2005).

Electron-Withdrawing Effects on Molecular Structure

Graneek et al. (2018) examined the effects of electron-withdrawing substituents on the molecular structure of nitrobenzonitriles, including this compound. Their study revealed the impact of these substituents on the phenyl ring, offering valuable insights into the electronic properties of these compounds (Graneek, Bailey, & Schnell, 2018).

Safety and Hazards

The safety information for 4,5-Dimethyl-2-nitrobenzonitrile includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4,5-dimethyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-8(5-10)9(11(12)13)4-7(6)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMOTHNWNJKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.41 g Sodium nitrite in water is added to 1 g 4,5-dimethyl-2-nitroaniline in 3 mL conc. HCl and stirred for 1 hour at +4° C. This solution is added to a mixture of 0.67 g copper (I) cyanide, 0.98 g sodium cyanide, 0.32 g sodium carbonate, 25 mL of water and 3 mL toluene. The mixture is stirred for 12 hours at room temperature and worked up to give 0.45 g 4,5-dimethyl-2-nitrobenzonitrile. 4,5-Dimethyl-2-nitrobenzonitrile is reduced with iron powder in acetic acid to yield 4,5-dimethyl-2-aminobenzonitrile. 4,5-Dimethyl-2-aminobenzonitrile is heated at reflux for 12 hours in conc. HCl to give 4,5-dimethyl-2-aminobenzoic acid. 4,5-Dimethyl-2-aminobenzoic acid is reacted with trimethylsilyl-diazomethane to yield methyl 4,5-dimethyl-2-aminobenzoate (Chem. Pharm. Bull. Vol. 29, 1475 (1981)).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
copper (I) cyanide
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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